[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with difluoromethyl ketones can lead to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to a biological response. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(Methyl)-1,2,4-oxadiazol-5-yl]methanol: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications .
Biological Activity
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound characterized by its difluoromethyl group attached to an oxadiazole ring. This compound has garnered attention in recent years for its potential biological activities, particularly as an inhibitor of histone deacetylase 6 (HDAC6), a target in various diseases including cancer.
The molecular formula of this compound is C4H4F2N2O2, with a molecular weight of 150.09 g/mol. The compound features a difluoromethyl group that enhances its lipophilicity and metabolic stability compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C4H4F2N2O2 |
Molecular Weight | 150.09 g/mol |
CAS Number | 1934455-03-4 |
Research indicates that this compound acts as a selective and irreversible inhibitor of HDAC6. The mechanism involves the interaction of the compound with the zinc-binding site of the enzyme, leading to a two-step slow-binding inhibition process. The difluoromethyl group plays a crucial role in enhancing binding affinity and selectivity towards HDAC6, making it a promising candidate for therapeutic applications in oncology .
Inhibition of HDAC6
A significant study demonstrated that this compound derivatives exhibited potent inhibitory activity against HDAC6, with IC50 values in the submicromolar range. For instance, one derivative showed an IC50 of 0.531 μM against HDAC6 while being inactive against other isoforms (HDAC1–4), highlighting its selectivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the oxadiazole ring and difluoromethyl group can significantly impact biological activity. Variations in substituents on the aromatic linker have been explored to optimize binding and inhibitory potency against HDAC6. For example, derivatives with pyrimidinyl linkers demonstrated enhanced inhibitory effects compared to those with simpler linkers .
Study on Selectivity and Mechanism
A comprehensive study evaluated the binding kinetics and selectivity of difluoromethyl oxadiazoles as HDAC6 inhibitors. The findings revealed that these compounds exhibit slow-on binding properties, contrasting with traditional hydroxamates which typically show rapid binding kinetics. This slow-binding characteristic may provide extended therapeutic effects by maintaining inhibition over longer periods .
Comparative Analysis
A comparative analysis was conducted between this compound and other oxadiazole derivatives such as [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol. The difluoromethyl variant displayed superior metabolic stability and lipophilicity, which are advantageous for drug development .
Properties
IUPAC Name |
[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLYYHKHBKVHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.